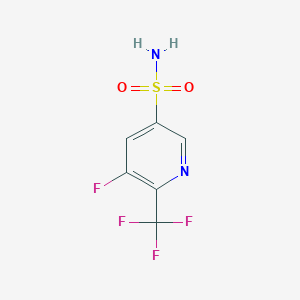

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C6H4F4N2O2S |

|---|---|

Molecular Weight |

244.17 g/mol |

IUPAC Name |

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14) |

InChI Key |

WASYACFVZCXHDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

Synthesis of Key Intermediates

A critical intermediate in the synthesis is 5-fluoro-6-(trifluoromethyl)picolinaldehyde or 5-fluoro-6-(trifluoromethyl)pyridine . The trifluoromethyl and fluorine substitutions on the pyridine ring are typically introduced through halogen exchange and fluorination reactions starting from chlorinated pyridine derivatives.

Preparation of 5-Fluoro-6-(trifluoromethyl)pyridine

A patented process describes the preparation of fluoromethyl pyridines through nucleophilic substitution of chlorine atoms by fluoride ions using finely divided potassium fluoride in polar aprotic solvents such as sulpholane or dimethylacetamide, often in the presence of phase-transfer catalysts like cetyl trimethylammonium bromide. The reaction proceeds under elevated temperatures (typically 140–170°C) and yields 5-fluoro-6-(trifluoromethyl)pyridine with yields up to 66% after fractional distillation and purification.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Starting material | 2-chloro-5-trichloromethylpyridine | Commercially available or synthesized |

| Fluorination | Potassium fluoride (amorphous), phase-transfer catalyst, 140–170°C, polar aprotic solvent | Replacement of chlorine by fluorine |

| Purification | Fractional distillation, acid extraction | Isolation of 5-fluoro-6-(trifluoromethyl)pyridine |

This intermediate serves as the substrate for subsequent sulfonamide formation.

Sulfonamide Formation

The sulfonamide group at the 3-position is introduced either by:

- Direct sulfonation: Reaction of 5-fluoro-6-(trifluoromethyl)pyridine with sulfonating agents followed by amination.

- Nucleophilic substitution: Reaction of 5-fluoro-6-(trifluoromethyl)picolinaldehyde or related derivatives with sulfonamide nucleophiles under controlled conditions.

One documented method involves the reaction of 5-fluoro-6-(trifluoromethyl)picolinaldehyde with sulfonamide reagents to form the sulfonamide moiety, followed by purification and characterization.

Analytical Characterization

The identity and purity of this compound are confirmed by a combination of analytical techniques:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 244.17 g/mol |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Characteristic chemical shifts for pyridine protons and sulfonamide NH |

| Infrared (IR) Spectroscopy | Functional group identification | Sulfonamide S=O stretching bands, C-F and CF3 vibrations |

| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | Single peak corresponding to target compound |

| Melting Point Analysis | Physical property confirmation | Melting point range 170–173°C (reported) |

These methods ensure the compound meets research-grade purity standards.

Full Research Findings and Notes on Synthesis

The fluorination step is critical and requires finely divided potassium fluoride and phase-transfer catalysts to achieve acceptable reaction rates and yields. Crystalline potassium fluoride is ineffective due to low reactivity.

The sulfonamide formation is typically conducted under mild conditions to avoid degradation of sensitive trifluoromethyl and fluorine substituents.

The compound exhibits stability under both acidic and basic conditions, facilitating various purification methods without decomposition.

The overall synthetic route has been optimized to minimize hazardous reagents such as hydrogen fluoride, favoring safer fluorination techniques.

Purification typically involves fractional distillation and acid-base extraction to separate the desired fluorinated pyridine intermediates before sulfonamide installation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield / Notes |

|---|---|---|

| Fluorination of chloropyridine | Potassium fluoride (amorphous), cetyl trimethylammonium bromide, sulpholane, 140–170°C | Up to 66% yield; phase-transfer catalyst essential |

| Sulfonamide introduction | Reaction of 5-fluoro-6-(trifluoromethyl)picolinaldehyde with sulfonamide reagents | High regioselectivity; mild conditions required |

| Purification | Fractional distillation, acid extraction | High purity (>98%) confirmed by HPLC and NMR |

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 5 and the sulfonamide group at position 3 are primary sites for nucleophilic substitution.

Oxidation Reactions

The sulfonamide group can be oxidized under strong conditions:

Reduction Reactions

Reduction targets the sulfonamide or trifluoromethyl groups:

Condensation Reactions

The sulfonamide group participates in forming heterocycles or larger pharmacophores:

Stability and Side Reactions

-

Hydrolysis : The sulfonamide resists hydrolysis under neutral conditions but degrades in strong acids/bases (e.g., 6M HCl, 100°C) to pyridine-3-sulfonic acid .

-

Thermal Decomposition : Above 200°C, CF₃ group elimination generates HF and fluorinated byproducts .

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Key Influences |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | High nucleophilicity at N-site | Electron-withdrawing CF₃ group enhances acidity. |

| 5-Fluoro substituent | Moderate electrophilicity | Activated by adjacent CF₃ for SNAr reactions. |

| Pyridine ring | Electron-deficient; resistant to electrophilic substitution | Stabilized by fluorine and CF₃ groups. |

Mechanistic Insights

-

SNAr at C5 : The fluorine atom’s displacement is facilitated by resonance stabilization from the trifluoromethyl group, which withdraws electron density via inductive effects .

-

Sulfonamide Reactivity : The NH group’s acidity (pKa ~10–12) enables deprotonation and subsequent alkylation or acylation .

Scientific Research Applications

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide (FTS) is a chemical compound with potential applications in various scientific and industrial fields. Research on FTS is still in its early stages, but studies have shown promising results in drug development and in the synthesis of functional materials.

Synthesis and Characterization

FTS can be synthesized through different methods, such as the reaction of 5-fluoro-6-(trifluoromethyl)picolinaldehyde with a sulfonamide group, or via direct sulfonation of 5-fluoro-6-(trifluoromethyl)pyridine. Analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, can confirm the purity and identity of FTS. High-performance liquid chromatography, gas chromatography, and capillary electrophoresis can be used to detect and quantify FTS in biological samples.

Potential Applications

- Cancer Research FTS can be used to study the role of PRL-3 in cancer cell growth and metastasis. Studies have shown FTS has potential anticancer properties through selectively inhibiting the oncoprotein PRL-3, which is overexpressed in many types of cancer cells.

- Drug Discovery FTS can serve as a lead compound to develop new antimicrobial or anticancer drugs.

- Materials Science FTS can be a building block for synthesizing new functional materials.

- Other Potential Applications FTS has demonstrated antibacterial and antifungal properties and the ability to modulate the immune response.

Current State of Research

Research is ongoing to explore the biological and chemical properties of FTS. Current research directions include:

- The development of FTS-based drugs with improved efficacy and safety profiles.

- Investigations into potential applications of FTS in environmental and materials science.

- Studying the mechanisms of action of FTS and its interactions with other proteins and compounds.

- Improving analytical methods for the detection and quantification of FTS in biological and environmental samples.

- Exploring the potential of FTS as a tool compound for studying metabolic pathways and disease mechanisms.

Toxicity and Safety

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The sulfonamide group can interact with active sites of enzymes, inhibiting their function and resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 94239-04-0; Similarity: 0.63) : This analog differs in substituent positions (fluorine at 2, trifluoromethyl at 6) and lacks the sulfonamide group.

- 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2; Similarity: 0.75) : The amino group at the 5-position replaces the fluorine atom in the target compound. While the amino group increases basicity, it may reduce metabolic stability due to susceptibility to oxidative deamination.

2,3-Dimethoxy-5-(trifluoromethyl)pyridine :

Methoxy groups at the 2- and 3-positions introduce steric bulk and alter electron distribution. The absence of a sulfonamide limits hydrogen-bonding capacity, making this analog less suitable for targets requiring strong polar interactions.

Key Insight : The 5-fluoro and 6-trifluoromethyl groups in the target compound optimize a balance of electronegativity and lipophilicity, while the 3-sulfonamide provides critical hydrogen-bonding functionality.

Functional Group Variations

- 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate: This derivative features a trifluoromethanesulfonate ester at the 2-position and an iodine atom at the 3-position.

6-(Difluoromethyl)pyridin-3-amine (CAS 913090-41-2; Similarity: 0.71) :

The difluoromethyl group at the 6-position and amine at the 3-position result in reduced steric hindrance compared to the target’s trifluoromethyl and sulfonamide groups. This may enhance membrane permeability but decrease target specificity.

Key Insight : The sulfonamide group in the target compound enhances binding specificity and stability, distinguishing it from analogs with esters or amines.

Biological Activity

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide, commonly referred to as FTS, is a sulfonamide compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

FTS is characterized by the presence of a pyridine ring substituted with a fluorine atom and a trifluoromethyl group. Its molecular formula is C7H5F4N2O2S, and it is typically found as a white to yellow crystalline powder. The compound is highly soluble in both water and organic solvents, which enhances its utility in various biological assays.

The primary biological activity of FTS is attributed to its ability to inhibit the oncoprotein PRL-3 (phosphatase of regenerating liver-3), which plays a crucial role in cancer cell proliferation and metastasis. By selectively targeting PRL-3, FTS disrupts signaling pathways that are essential for tumor growth. Additionally, FTS has shown antibacterial and antifungal properties, likely through mechanisms involving enzyme inhibition or disruption of cellular processes in pathogens.

Anticancer Properties

FTS has demonstrated significant anticancer activity across various cancer cell lines. Notably, studies have reported:

- Inhibition of Cancer Cell Proliferation : FTS has been shown to inhibit the growth of MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells with IC50 values of 1.75–9.46 μM, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) .

- Induction of Apoptosis : The compound increases levels of caspase 9, a key apoptosis marker, indicating its potential to induce programmed cell death in cancer cells .

Antimicrobial Activity

FTS exhibits promising antimicrobial properties:

- Bacterial Inhibition : In vitro studies have shown that FTS possesses activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Fungal Activity : The compound also displays antifungal effects, although specific mechanisms remain to be fully elucidated.

Toxicity and Safety

Toxicological assessments indicate that FTS has low toxicity profiles in animal models. Studies have reported no adverse effects at doses up to 1000 mg/kg . However, long-term studies are necessary to fully understand its safety in humans.

Applications in Research and Industry

FTS's unique properties make it suitable for various applications:

- Cancer Research : As a tool compound for studying PRL-3's role in cancer biology.

- Drug Development : Potential lead compound for developing new anticancer or antimicrobial drugs.

- Materials Science : Utilized as a building block for synthesizing functional materials due to its chemical stability and reactivity .

Comparative Analysis

The following table summarizes key biological activities of FTS compared to other fluorinated compounds:

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| FTS | Anticancer | 1.75–9.46 | PRL-3 inhibition |

| 5-FU | Anticancer | 11.73 | Thymidylate synthase inhibition |

| Compound X | Antibacterial | Varies | Unknown |

| Compound Y | Antifungal | Varies | Unknown |

Case Studies

Recent studies have highlighted the efficacy of FTS in various contexts:

- In Vitro Studies : Research demonstrated that FTS significantly reduced tumor cell viability in multiple cancer types.

- Animal Models : Preliminary studies in mice showed favorable outcomes with minimal side effects when treated with FTS at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and sulfonamide introduction on a pyridine core. For example, trifluoromethylpyridine derivatives are often synthesized via fluorination of chlorinated precursors using potassium fluoride in DMSO, followed by sulfonylation with sulfonyl chlorides . Optimization can be achieved by varying solvents (e.g., THF vs. DMSO), reaction times, and stoichiometric ratios of fluorinating agents. Thin-layer chromatography (TLC) and HPLC monitoring are critical for tracking intermediate formation .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for functional group confirmation. X-ray crystallography is employed for absolute structural elucidation, particularly to resolve stereochemical ambiguities in the pyridine ring and sulfonamide moiety .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Due to potential toxicity and reactivity of fluorinated intermediates, researchers must use fume hoods, nitrile gloves, and chemical-resistant lab coats. Emergency protocols for inhalation exposure include immediate ventilation and medical evaluation. Storage should be in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of the trifluoromethyl and sulfonamide groups on reactivity. Molecular docking studies guide structural modifications to enhance binding affinity to target proteins (e.g., enzymes in kinase inhibition). ICReDD’s integrated computational-experimental workflows are recommended for iterative optimization .

Q. What strategies resolve contradictions in reactivity data between experimental and theoretical studies?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Hybrid approaches combine experimental kinetic studies (e.g., variable-temperature NMR) with ab initio simulations (e.g., transition state theory) to reconcile differences. For example, unexpected regioselectivity in sulfonamide formation may require revisiting solvation models in simulations .

Q. How can Design of Experiments (DoE) optimize multi-step syntheses of this compound?

- Methodological Answer : DoE reduces experimental iterations by systematically varying parameters (e.g., temperature, catalyst loading). For instance, a Plackett-Burman design can identify critical factors in fluorination efficiency, while response surface methodology (RSM) refines optimal conditions. Statistical software (e.g., JMP, Minitab) is used to analyze interactions between variables .

Q. What are the challenges in characterizing byproducts during large-scale synthesis, and how are they mitigated?

- Methodological Answer : Byproducts like dehalogenated intermediates or sulfonic acid derivatives are common. Advanced mass spectrometry (LC-MS/MS) with high resolution detects trace impurities. Recrystallization in mixed solvents (e.g., ethanol/water) or chromatographic purification (silica gel, reverse-phase C18) effectively isolates the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.